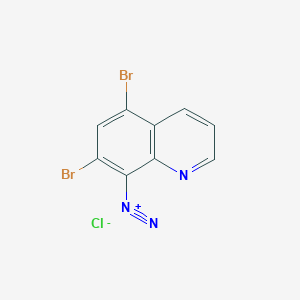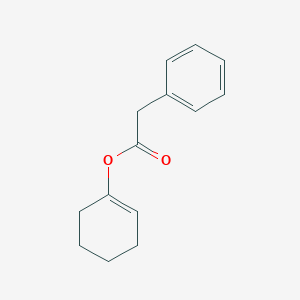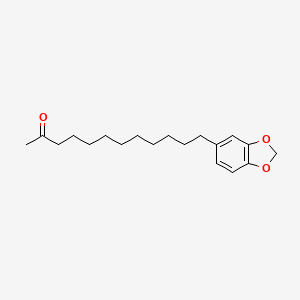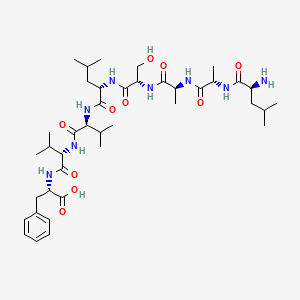
L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine is a nonapeptide composed of nine amino acids: leucine, alanine, serine, valine, and phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by extraction and purification.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications, particularly at the side chains of amino acids like serine and phenylalanine.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with modified disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigating potential therapeutic effects and drug delivery systems.
Materials Science: Developing peptide-based materials with specific properties.
Medicine: Exploring its role in disease mechanisms and potential as a biomarker.
Mecanismo De Acción
The mechanism of action of L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
Semaglutide: A polypeptide used as an agonist of glucagon-like peptide-1 receptors for treating type 2 diabetes.
L-Alanyl-L-phenylalanine: An endogenous metabolite with various biological roles.
Uniqueness
L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its nonapeptide structure allows for diverse interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
628725-55-3 |
|---|---|
Fórmula molecular |
C40H66N8O10 |
Peso molecular |
819.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H66N8O10/c1-20(2)16-27(41)35(52)43-24(9)33(50)42-25(10)34(51)46-30(19-49)37(54)44-28(17-21(3)4)36(53)47-32(23(7)8)39(56)48-31(22(5)6)38(55)45-29(40(57)58)18-26-14-12-11-13-15-26/h11-15,20-25,27-32,49H,16-19,41H2,1-10H3,(H,42,50)(H,43,52)(H,44,54)(H,45,55)(H,46,51)(H,47,53)(H,48,56)(H,57,58)/t24-,25-,27-,28-,29-,30-,31-,32-/m0/s1 |
Clave InChI |
WFTKYNQIBAMZKS-PTPVHNRNSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)
![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
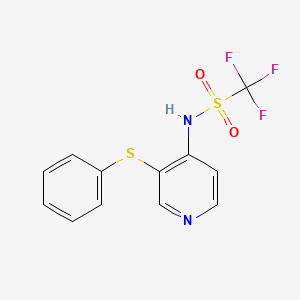
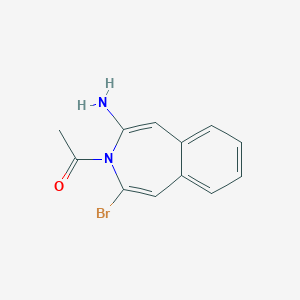
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
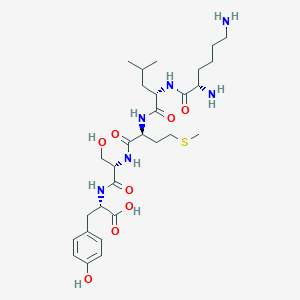

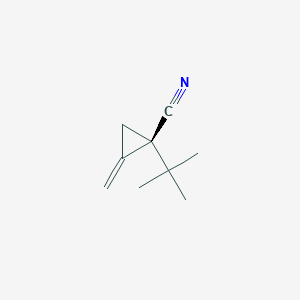
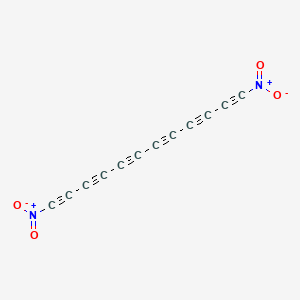
![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)
![2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14226803.png)
